molecular formula C13H17N3O B8689221 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Cat. No. B8689221
M. Wt: 231.29 g/mol
InChI Key: WNHQXGIDHRDCKF-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

To a stirring solution of ethyl 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanoate (DP-2440, 0.240 g, 0.86 mmol) in dry THF (8.0 mL) at RT was added LiAlH4 (1.0 M in THF, 2.6 mL, 2.6 mmol) and the resulting mixture was stirred at RT for 1 h. The reaction was carefully quenched by the addition of H2O (0.10 mL), 3M NaOH (0.10 mL) and H2O (0.20 mL), and the mixture was stirred at RT overnight. The suspension was filtered through Celite and rinsed with EtOAc (20 mL). The filtrate was dried (MgSO4) and concentrated to afford 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (0.208, 105% yield) as a yellow oil. MS (ESI) m/z: 232.2 (M+H+).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([CH3:20])([CH3:19])[CH2:14][OH:15])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C(C(=O)OCC)(C)C
Name
Quantity
2.6 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched by the addition of H2O (0.10 mL), 3M NaOH (0.10 mL) and H2O (0.20 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
rinsed with EtOAc (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C(CO)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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